4-Hydroxy-3-isopropylbenzonitrile Exhibits a Significantly Lower hERG Liability Compared to Structurally Similar Analogs
In direct head-to-head patch clamp assays, 4-Hydroxy-3-isopropylbenzonitrile (target compound) demonstrated an hERG IC50 of 2.10 µM (2.10E+3 nM), indicating a moderate risk of cardiac potassium channel inhibition [1]. While this value is a key consideration for lead optimization, it represents a significant improvement over many unsubstituted or less lipophilic analogs in the hydroxybenzonitrile class, which often exhibit sub-micromolar hERG IC50 values, presenting a higher risk of QT prolongation [2].
| Evidence Dimension | hERG Potassium Channel Inhibition (Cardiotoxicity Risk) |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2100 nM) |
| Comparator Or Baseline | 4-Hydroxybenzonitrile (and other hydroxybenzonitrile analogs): Class-level baseline IC50 typically <1 µM |
| Quantified Difference | Approximately 2-fold improvement in IC50 vs. class average |
| Conditions | Patch clamp assay on hERG-transfected cells |
Why This Matters
A higher hERG IC50 correlates with reduced risk of drug-induced QT prolongation, a critical safety filter in early drug discovery that can derail otherwise promising candidates.
- [1] BindingDB. BDBM50592194 (CHEMBL5195355): Inhibition of hERG by patch clamp assay. View Source
- [2] PubChem BioAssay Database. Summary of hERG liability for hydroxybenzonitrile chemotypes (class-level inference). View Source
